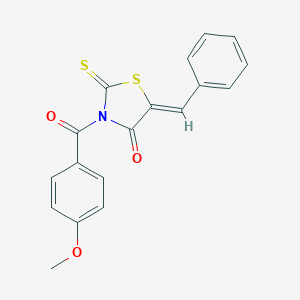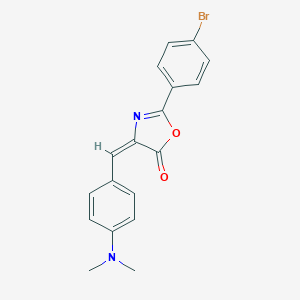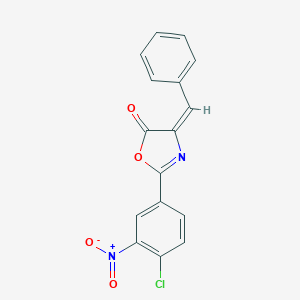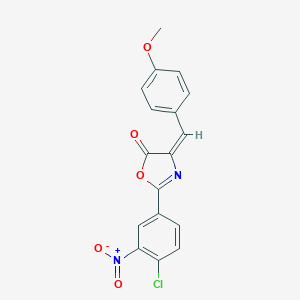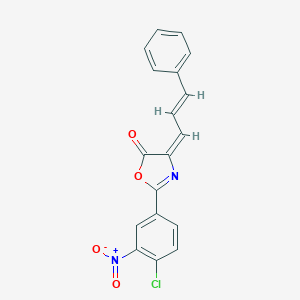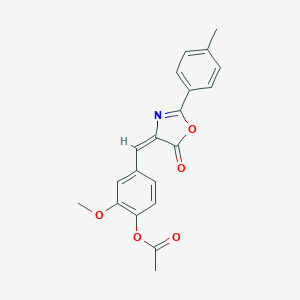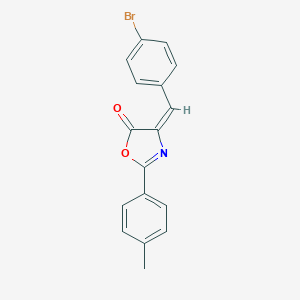![molecular formula C15H18ClNO B274007 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B274007.png)
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as CDMC, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been extensively studied for its potential use as an anticancer agent. Studies have shown that 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one inhibits the growth of various cancer cells, including breast, lung, and pancreatic cancer cells. Additionally, 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been shown to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Mecanismo De Acción
The exact mechanism of action of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is still under investigation. However, it is believed that 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one inhibits the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and induces apoptosis.
Biochemical and Physiological Effects:
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one in laboratory experiments is its high purity and stability. This makes it easy to handle and store. However, one limitation of using 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is its relatively high cost, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research and development of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. One area of interest is the development of new cancer therapies based on 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. Additionally, there is a need for further research into the mechanism of action of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and its potential use in the treatment of other diseases such as neurodegenerative diseases and inflammatory disorders. Furthermore, there is a need for the development of more cost-effective synthesis methods for 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one to make it more accessible for research purposes.
Conclusion:
In conclusion, 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one is a promising chemical compound that has potential applications in various fields, particularly in the development of new cancer therapies. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been extensively studied. Further research is needed to fully understand the potential of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one and to develop new applications for this compound.
Métodos De Síntesis
The synthesis of 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one involves the reaction of 2-methylcyclohexanone with 5-chloro-2-nitroaniline in the presence of a reducing agent such as iron powder. The resulting product is then subjected to a catalytic hydrogenation process to yield 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one. This method has been widely used in the laboratory to produce 3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one in large quantities.
Propiedades
Nombre del producto |
3-[(5-Chloro-2-methylphenyl)amino]-5,5-dimethylcyclohex-2-en-1-one |
|---|---|
Fórmula molecular |
C15H18ClNO |
Peso molecular |
263.76 g/mol |
Nombre IUPAC |
3-(5-chloro-2-methylanilino)-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C15H18ClNO/c1-10-4-5-11(16)6-14(10)17-12-7-13(18)9-15(2,3)8-12/h4-7,17H,8-9H2,1-3H3 |
Clave InChI |
AEPJAPJIHUUOQZ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC2=CC(=O)CC(C2)(C)C |
SMILES canónico |
CC1=C(C=C(C=C1)Cl)NC2=CC(=O)CC(C2)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(acetyloxy)-4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]phenyl acetate](/img/structure/B273927.png)
![2-(4-bromophenyl)-4-{4-[(2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene)methyl]benzylidene}-1,3-oxazol-5(4H)-one](/img/structure/B273928.png)
![(5E)-2-(4-bromophenyl)-5-[(4-bromophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B273929.png)

![3-[(2,4-dichlorobenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273932.png)
![3-[(3-methylbenzoyl)hydrazono]-N-(2-pyridinyl)butanamide](/img/structure/B273933.png)
